[2-(3-Aminobenzenesulfinyl)acetyl]urea
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-(3-Aminobenzenesulfinyl)acetyl]urea typically involves the reaction of 3-aminobenzenesulfinyl chloride with acetylurea under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine , to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
[2-(3-Aminobenzenesulfinyl)acetyl]urea undergoes various chemical reactions, including:
Oxidation: The sulfinyl group can be oxidized to a sulfonyl group using oxidizing agents like or .
Reduction: The compound can be reduced to its corresponding sulfide using reducing agents such as .
Substitution: The amino group can participate in nucleophilic substitution reactions with electrophiles like alkyl halides .
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride.
Substitution: Alkyl halides, triethylamine.
Major Products Formed
Oxidation: Formation of sulfonyl derivatives.
Reduction: Formation of sulfide derivatives.
Substitution: Formation of N-alkylated derivatives.
Scientific Research Applications
[2-(3-Aminobenzenesulfinyl)acetyl]urea has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of [2-(3-Aminobenzenesulfinyl)acetyl]urea involves its interaction with specific molecular targets. The sulfinyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. This interaction can disrupt various biochemical pathways, leading to the compound’s observed biological effects .
Comparison with Similar Compounds
Similar Compounds
[2-(3-Aminobenzenesulfonyl)acetyl]urea: Similar structure but with a sulfonyl group instead of a sulfinyl group.
[2-(3-Aminobenzenesulfinyl)acetyl]thiourea: Similar structure but with a thiourea group instead of a urea group.
Uniqueness
[2-(3-Aminobenzenesulfinyl)acetyl]urea is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the sulfinyl and acetylurea groups allows for a wide range of chemical modifications and interactions, making it a versatile compound in research and development .
Properties
Molecular Formula |
C9H11N3O3S |
---|---|
Molecular Weight |
241.27 g/mol |
IUPAC Name |
2-(3-aminophenyl)sulfinyl-N-carbamoylacetamide |
InChI |
InChI=1S/C9H11N3O3S/c10-6-2-1-3-7(4-6)16(15)5-8(13)12-9(11)14/h1-4H,5,10H2,(H3,11,12,13,14) |
InChI Key |
YUXSRCZFXRXWMS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)S(=O)CC(=O)NC(=O)N)N |
Origin of Product |
United States |
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